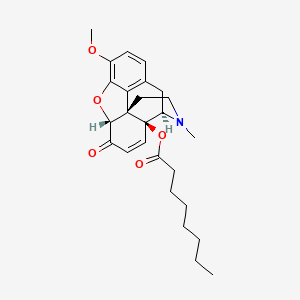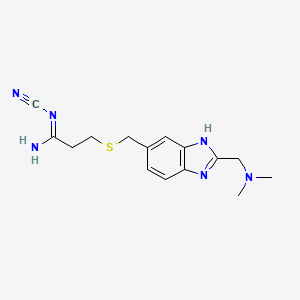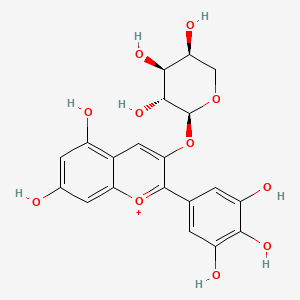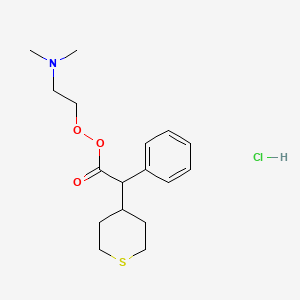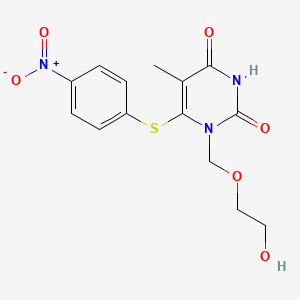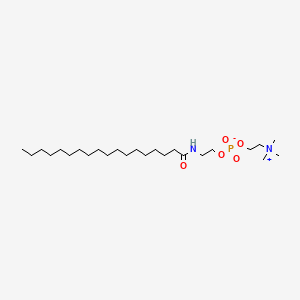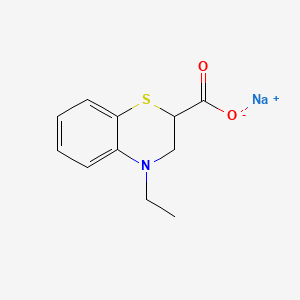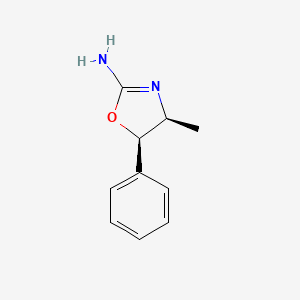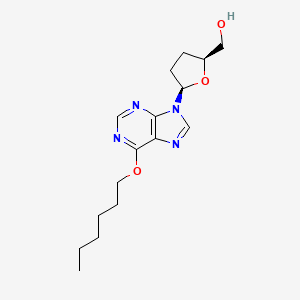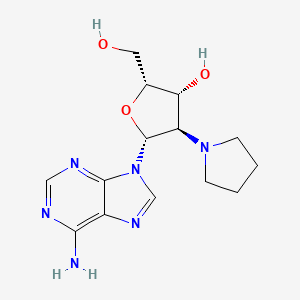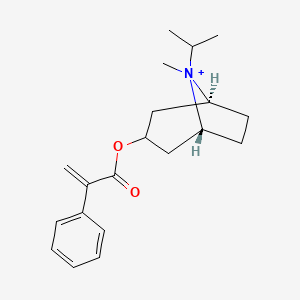
Apo-ipratropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide involves several steps. One common method includes the reaction of 2-phenyl-3-acetoxy propionic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with isopropyl tropine methanesulfonate solution, followed by hydrolysis with hydrochloric acid to yield ipratropium bromide .
Industrial Production Methods
Industrial production of ipratropium bromide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ipratropium bromide undergoes various chemical reactions, including ester hydrolysis and oxidation.
Common Reagents and Conditions
Ester Hydrolysis: This reaction involves the use of water or dilute acids to break the ester bond, resulting in the formation of tropic acid and tropane.
Major Products
The major products formed from these reactions include tropic acid and tropane, which are inactive metabolites .
Scientific Research Applications
Ipratropium bromide has a wide range of applications in scientific research:
Mechanism of Action
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, it causes bronchodilation and inhibits serous and seromucous gland secretions . This mechanism helps in relieving bronchospasm and reducing nasal discharge.
Comparison with Similar Compounds
Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used for long-term maintenance treatment of bronchospasm associated with COPD.
Aclidinium Bromide: Used for the maintenance treatment of COPD, similar to ipratropium but with a longer duration of action.
Uniqueness
Ipratropium bromide is unique due to its short-acting nature, making it suitable for quick relief of bronchospasm symptoms. Unlike tiotropium and aclidinium, which are long-acting, ipratropium provides rapid onset of action, typically within 15 to 30 minutes .
Properties
CAS No. |
792131-69-2 |
|---|---|
Molecular Formula |
C20H28NO2+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |
InChI |
InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |
InChI Key |
APBFGXKTZSOWLK-FUUYNRHESA-N |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


